molecular formula C18H19N7O B2553893 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide CAS No. 1797696-63-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide

Cat. No. B2553893
CAS RN: 1797696-63-9
M. Wt: 349.398
InChI Key: DKMXJSAVUWCKCJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, pyridazine, and piperidine . These are all heterocyclic compounds, which means they contain a ring made of at least two different elements. Heterocyclic compounds are often used in drug development due to their versatile chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings . These rings can have various orientations relative to each other, which can significantly affect the compound’s properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure . Factors like the size and shape of the molecule, the types of atoms it contains, and the arrangement of those atoms can all affect properties like solubility, melting point, and reactivity.

Scientific Research Applications

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on factors like the compound’s reactivity, toxicity, and potential for causing an allergic reaction . Without specific information on the compound, it’s hard to provide a detailed safety profile.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a drug, for example, future research might focus on things like improving its effectiveness, reducing side effects, or finding new uses .

properties

IUPAC Name

N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(21-15-4-2-1-3-5-15)14-8-10-24(11-9-14)16-6-7-17(23-22-16)25-13-19-12-20-25/h1-7,12-14H,8-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXJSAVUWCKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide

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